(2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride
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Overview
Description
(2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the piperazine family. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable molecule in various scientific research fields. Its applications span across chemistry, biology, medicine, and industry, making it a compound of significant interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.
Introduction of Isobutyl Groups: The isobutyl groups are introduced via alkylation reactions using isobutyl halides in the presence of a strong base.
tert-Butyl Protection: The tert-butyl group is added to protect the nitrogen atoms during subsequent reactions. This is usually achieved through a reaction with tert-butyl chloroformate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the isobutyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Properties
Molecular Formula |
C17H34N2O2 |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
tert-butyl 2,5-bis(2-methylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H34N2O2/c1-12(2)8-14-11-19(16(20)21-17(5,6)7)15(10-18-14)9-13(3)4/h12-15,18H,8-11H2,1-7H3 |
InChI Key |
NBBAXAIIMROXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNC(CN1C(=O)OC(C)(C)C)CC(C)C |
Origin of Product |
United States |
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